ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
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Overview
Description
ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the sulfanylacetate group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the quinazolinone core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially forming alcohol derivatives.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biology: It may be used in biochemical assays to study enzyme inhibition or protein interactions.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with target proteins, enhancing binding affinity. The sulfanyl group may also participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar compounds to ethyl 2-[(3-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate include:
Quinazolinone derivatives: These compounds share the quinazolinone core and are studied for their pharmacological properties.
Carbamoyl-substituted compounds: These compounds have similar carbamoyl groups and are used in medicinal chemistry for their ability to interact with biological targets.
Sulfanylacetate derivatives:
This compound stands out due to its combination of these functional groups, offering a unique set of properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-3-30-19(26)14-31-22-24-18-7-5-4-6-17(18)21(28)25(22)16-10-8-15(9-11-16)20(27)23-12-13-29-2/h4-11H,3,12-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCRZWNPTRQNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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